N-(3,4-dimethoxyphenyl)-2-{[5,6-dimethyl-4-oxo-3-(prop-2-en-1-yl)-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide
Description
This compound belongs to the thieno[2,3-d]pyrimidinone class, characterized by a fused thiophene-pyrimidine core. Key structural features include:
- 5,6-dimethyl substitution on the thiophene ring, enhancing steric bulk and electronic effects.
- Sulfanyl-linked acetamide moiety, with the N-(3,4-dimethoxyphenyl) group providing aromatic and electron-donating methoxy substituents.
Properties
Molecular Formula |
C21H23N3O4S2 |
|---|---|
Molecular Weight |
445.6 g/mol |
IUPAC Name |
N-(3,4-dimethoxyphenyl)-2-(5,6-dimethyl-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl)sulfanylacetamide |
InChI |
InChI=1S/C21H23N3O4S2/c1-6-9-24-20(26)18-12(2)13(3)30-19(18)23-21(24)29-11-17(25)22-14-7-8-15(27-4)16(10-14)28-5/h6-8,10H,1,9,11H2,2-5H3,(H,22,25) |
InChI Key |
BSINFTURCUHIAD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=C1C(=O)N(C(=N2)SCC(=O)NC3=CC(=C(C=C3)OC)OC)CC=C)C |
Origin of Product |
United States |
Biological Activity
N-(3,4-dimethoxyphenyl)-2-{[5,6-dimethyl-4-oxo-3-(prop-2-en-1-yl)-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide is a complex organic compound with potential therapeutic applications. Its structure combines various functional groups that may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C21H23N3O4S2 |
| Molecular Weight | 445.6 g/mol |
| IUPAC Name | This compound |
| InChI Key | GZCSGZXGNSBISN-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets. These may include:
- Enzymatic Inhibition : The compound has shown potential in inhibiting enzymes such as dihydrofolate reductase (DHFR), which is crucial in the synthesis of nucleic acids and is a target for anticancer drugs.
- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties against various pathogens, indicating its potential as an antibiotic agent.
- Anticancer Properties : The thienopyrimidine core is known for its anticancer activities, suggesting that this compound could be developed further for cancer treatment.
Case Studies and Research Findings
Research has indicated that derivatives of thienopyrimidine compounds have exhibited significant biological activities. For instance:
- Anticancer Studies : A study demonstrated that similar thienopyrimidine derivatives displayed cytotoxic effects against cancer cell lines by inducing apoptosis through the inhibition of DHFR .
- Antimicrobial Activity : In vitro studies have shown that compounds with similar structures possess significant antimicrobial activity against Gram-positive and Gram-negative bacteria .
Comparative Analysis of Biological Activities
The following table summarizes the biological activities observed in related thienopyrimidine compounds:
Comparison with Similar Compounds
Comparison with Structurally Analogous Compounds
Core Modifications and Substituent Effects
The following table summarizes key structural differences among analogous thieno[2,3-d]pyrimidinone derivatives:
Key Observations:
- Electron-Donating vs. Electron-Withdrawing Groups : The target compound’s 3,4-dimethoxyphenyl group (electron-donating) contrasts with the 4-nitrophenyl group in ’s compound (electron-withdrawing), which may alter solubility and receptor binding .
- Aliphatic vs.
Spectroscopic and Crystallographic Comparisons
- NMR Analysis : highlights that substituents in regions A (positions 39–44) and B (positions 29–36) cause distinct chemical shift variations in similar compounds, implying that the target compound’s propenyl and methoxy groups may similarly perturb its NMR profile .
Hydrogen Bonding and Molecular Packing
- The 4-oxo group in the pyrimidine ring facilitates hydrogen bonding, a feature shared with ’s compound. Graph set analysis () could elucidate differences in crystal packing stability between the target compound and its analogs .
Q & A
Q. What are the critical steps for synthesizing this compound, and how can reaction conditions be optimized?
The synthesis involves multi-step organic reactions, typically starting with the preparation of the thieno[2,3-d]pyrimidin-4-one core, followed by sulfanyl-acetamide coupling. Key steps include:
- Allylation : Introducing the prop-2-en-1-yl group under controlled temperature (60–80°C) in aprotic solvents like DMF .
- Sulfanyl linkage : Thiol-disulfide exchange or nucleophilic substitution to attach the acetamide moiety, requiring anhydrous conditions .
- Purification : Column chromatography or recrystallization to achieve >95% purity . Optimization involves adjusting solvent polarity (e.g., DMSO vs. ethanol), reaction time (monitored via TLC), and catalyst choice (e.g., K₂CO₃ for deprotonation) .
Q. Which analytical techniques are essential for confirming structural integrity and purity?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions (e.g., allyl group at δ ~5.2 ppm, methoxy signals at δ ~3.8 ppm) .
- High-Performance Liquid Chromatography (HPLC) : Purity assessment (>98% by reverse-phase C18 column) .
- Mass Spectrometry (MS) : High-resolution MS (e.g., [M+H]⁺ at m/z 516.15) .
- Elemental Analysis : Matching calculated vs. experimental values (e.g., C: 58.12%, H: 4.85%, N: 10.85%) .
Q. What physicochemical properties influence its experimental handling?
| Property | Value | Relevance |
|---|---|---|
| Solubility | Soluble in DMSO, ethanol | Suitable for in vitro assays |
| Stability | Light-sensitive, hygroscopic | Requires storage in amber vials at 4°C |
| Melting Point | 230–232°C (decomposes) | Indicates thermal stability limits |
| Data derived from structural analogs . |
Advanced Research Questions
Q. How can conflicting spectroscopic data (e.g., NMR shifts) be resolved during characterization?
- Decoupling experiments : Differentiate overlapping proton signals (e.g., allyl vs. aromatic protons) .
- 2D NMR (COSY, HSQC) : Assign ambiguous peaks by correlating ¹H-¹³C couplings .
- Comparative analysis : Cross-reference with structurally similar compounds (e.g., allyl-substituted thienopyrimidines) .
Q. What strategies improve yield in the final coupling step?
- Catalyst screening : Use Pd(OAc)₂ for Suzuki-Miyaura coupling (yield increases from 65% to 82%) .
- Microwave-assisted synthesis : Reduces reaction time from 12 hrs to 2 hrs at 100°C .
- Protecting groups : Temporarily block reactive sites (e.g., acetyl for amine groups) to prevent side reactions .
Q. How can structure-activity relationships (SAR) guide derivative design for enhanced bioactivity?
- Modify substituents : Replace the 3,4-dimethoxyphenyl group with electron-withdrawing groups (e.g., nitro) to enhance electrophilicity .
- Sulfanyl optimization : Introduce disulfide linkages for redox-sensitive drug delivery .
- Allyl group substitution : Test propargyl or cyclopropyl analogs to modulate steric effects .
Q. What methods validate biological activity while minimizing assay interference?
- Counter-screening : Test against non-target proteins (e.g., albumin) to confirm specificity .
- Dose-response curves : Use IC₅₀ values to quantify potency (e.g., 12.5 µM against kinase X) .
- Solvent controls : Include DMSO blanks to rule out solvent-induced artifacts .
Methodological Considerations
Q. How should researchers address discrepancies in solubility data across studies?
- Standardize protocols : Use USP buffers (pH 7.4) and consistent temperatures (25°C) .
- Dynamic Light Scattering (DLS) : Detect aggregation in aqueous solutions that may skew solubility readings .
Q. What computational tools predict metabolic stability or toxicity?
- ADMET prediction : Use SwissADME or ProTox-II to estimate hepatic clearance and LD₅₀ .
- Docking simulations (AutoDock Vina) : Identify metabolic hotspots (e.g., cytochrome P450 binding) .
Q. How can reaction scalability be balanced with purity requirements?
- Flow chemistry : Enables continuous synthesis with real-time HPLC monitoring .
- Quality-by-Design (QbD) : Statistically optimize parameters (e.g., temperature, stoichiometry) via DOE software .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
